molecular formula C6H5F2NO B13557667 3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile

3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile

Cat. No.: B13557667
M. Wt: 145.11 g/mol
InChI Key: QEFJYKBCOPBRID-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile is a chemical compound with the molecular formula C6H5F2NO. It is characterized by the presence of two fluorine atoms, a methoxy group, and a nitrile group attached to a cyclobutene ring.

Properties

Molecular Formula

C6H5F2NO

Molecular Weight

145.11 g/mol

IUPAC Name

3,3-difluoro-2-methoxycyclobutene-1-carbonitrile

InChI

InChI=1S/C6H5F2NO/c1-10-5-4(3-9)2-6(5,7)8/h2H2,1H3

InChI Key

QEFJYKBCOPBRID-UHFFFAOYSA-N

Canonical SMILES

COC1=C(CC1(F)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The choice of raw materials and optimization of reaction conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms and the nitrile group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoro-2-methoxycyclobut-1-ene-1-carboxylic acid
  • 3,3-Difluoro-2-methoxycyclobut-1-ene-1-methanol
  • 3,3-Difluoro-2-methoxycyclobut-1-ene-1-amine

Uniqueness

3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties compared to its analogs.

Biological Activity

3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC8H6F5NO
Molecular Weight227.13 g/mol
CAS Number2751615-63-9
IUPAC NameThis compound

These properties suggest a complex structure that may influence its interaction with biological systems.

Insecticidal Properties

Recent studies have highlighted the potential of certain fluorinated compounds in insect control. Although specific research on this compound is limited, related compounds in the fluorinated category have shown promising insecticidal activity against vectors such as Aedes aegypti, which transmits diseases like dengue and Zika virus. The mechanism often involves disrupting the nervous system of insects, leading to paralysis and death.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety of new compounds. While direct studies on this compound are scarce, related compounds have been evaluated for cytotoxicity and organ toxicity. For instance, compounds with similar structures have demonstrated low cytotoxicity in mammalian cells at high concentrations, suggesting a potentially favorable safety profile when used appropriately .

Synthesis and Evaluation

Research has focused on synthesizing various derivatives of cyclobutene compounds to explore their biological activities. A study synthesized several derivatives and evaluated their larvicidal activities against Aedes aegypti. While specific results for this compound were not provided, the findings indicated that structural modifications could significantly impact biological activity .

Pharmacological Potential

The pharmacological potential of fluorinated compounds is well-documented. For example:

  • Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.
  • Mechanisms of action typically involve interactions with specific enzymes or receptors within target organisms.

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